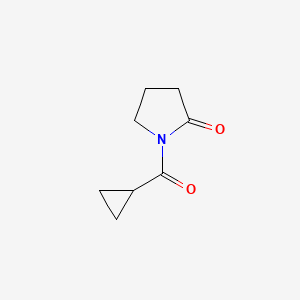
1-(Cyclopropylcarbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropanecarbonyl)pyrrolidin-2-one is a chemical compound that belongs to the class of γ-lactams, which are cyclic amides. This compound is characterized by a pyrrolidin-2-one ring structure with a cyclopropanecarbonyl group attached to it. γ-Lactams are known for their diverse biological activities and are commonly found in natural products and synthetic compounds.
Vorbereitungsmethoden
The synthesis of 1-(cyclopropanecarbonyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines or benzylamines. This method includes a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives, which includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .
Analyse Chemischer Reaktionen
1-(Cyclopropanecarbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropanecarbonyl)pyrrolidin-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(cyclopropanecarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s γ-lactam structure allows it to act as an inhibitor of enzymes such as histone deacetylases and cyclin-dependent kinases . These interactions can modulate various cellular processes, including gene expression and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropanecarbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler γ-lactam without the cyclopropanecarbonyl group.
Cyclopropylamides: Compounds with a cyclopropyl group attached to an amide.
β-Lactams: Four-membered ring lactams that are structurally similar but have different reactivity and biological activities. The uniqueness of 1-(cyclopropanecarbonyl)pyrrolidin-2-one lies in its combination of the cyclopropanecarbonyl group and the pyrrolidin-2-one ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
51269-66-0 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-(cyclopropanecarbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO2/c10-7-2-1-5-9(7)8(11)6-3-4-6/h6H,1-5H2 |
InChI-Schlüssel |
NJWUZZLLZFMWGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876832.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)](/img/structure/B12876836.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876842.png)
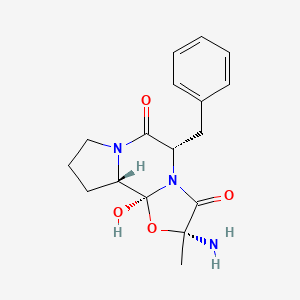
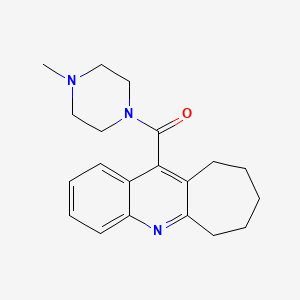
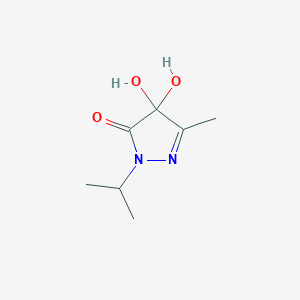
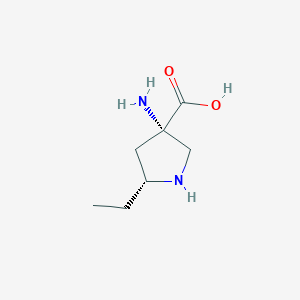
![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
![2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876865.png)
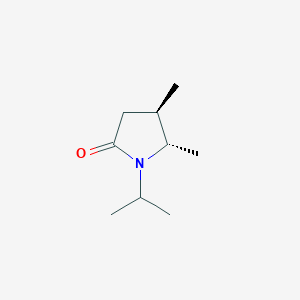
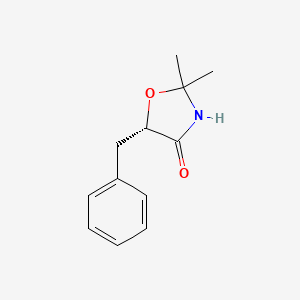
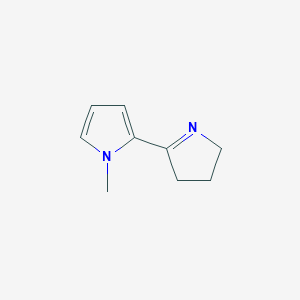
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)
![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)
